molecular formula C3H5ClN2O2 B1360011 (2-chloro-acetyl)-urea CAS No. 4791-21-3

(2-chloro-acetyl)-urea

Cat. No. B1360011
M. Wt: 136.54 g/mol
InChI Key: UIXTUDLFNOIGRA-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

(2-Chloroacetyl)-urea (0.68 g, 5.00 mmol) and isopropylamine (0.86 mL, 10.0 mmol) in DMF (10 mL) was stirred for 6 h at room temperature and then heated to 135° C. for 4 hours. DMF was removed under vacuum and the residue was purified by column chromatography (silica gel 230-400 mesh; eluting with hexane:dichloromethane:ethyl acetate 2.5:1.0:0.5) to give 1-isopropyl-imidazolidine-2,4-dione as a white solid. Yield: 0.20 g (28%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]([NH2:8])=[O:7])=[O:4].[CH:9](N)([CH3:11])[CH3:10]>CN(C=O)C>[CH:9]([N:8]1[CH2:2][C:3](=[O:4])[NH:5][C:6]1=[O:7])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
ClCC(=O)NC(=O)N
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel 230-400 mesh; eluting with hexane:dichloromethane:ethyl acetate 2.5:1.0:0.5)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1C(NC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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